molecular formula C17H18N4 B1670941 DREADD agonist 21

DREADD agonist 21

Cat. No.: B1670941
M. Wt: 278.35 g/mol
InChI Key: JCBYXNSOLUVGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Specifically, it targets the excitatory hM3Dq and inhibitory hM4Di DREADDs . These engineered receptors allow researchers to manipulate neuronal activity in a controlled manner, providing valuable insights into neural circuits and behavior.

Mechanism of Action

Target of Action

DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for the human muscarinic acetylcholine M3 receptors (hM3Dq) and the inhibitory DREADDs (hM4Di) . These receptors are part of the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) family, which are chemogenetic tools used to modulate neuronal and non-neuronal signaling and activity .

Mode of Action

This compound interacts with its targets, the hM3Dq and hM4Di receptors, by binding to them and activating them . This activation is selective and potent, with an EC50 of 1.7 nM . The compound shows little activity towards the endogenous muscarinic acetylcholine receptor M3 .

Biochemical Pathways

The activation of the hM3Dq and hM4Di receptors by this compound can lead to various downstream effects, depending on the specific neuronal or non-neuronal cells in which these receptors are expressed . For instance, activation of these receptors can modulate bidirectional feeding in defined circuits in mice .

Pharmacokinetics

This compound has excellent bioavailability, pharmacokinetic properties, and brain penetrability . It is reported to have 95.1% plasma protein binding and 95% brain protein bounding in mice . This high level of bioavailability and brain penetrability allows the compound to effectively reach its targets in the brain and exert its effects.

Result of Action

The activation of the hM3Dq and hM4Di receptors by this compound can result in changes in neuronal and non-neuronal signaling and activity . For example, it has been shown that the activation of these receptors can modulate bidirectional feeding in defined circuits in mice .

Biochemical Analysis

Biochemical Properties

DREADD agonist 21 is a potent and selective agonist at muscarinic-based DREADDs such as the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs . It exhibits >10-fold higher affinity at hM1Dq and hM4Di DREADDs compared to wild type receptors .

Cellular Effects

This compound, when activated, can modulate bidirectional feeding in defined circuits in mice . It has been shown to selectively modulate the activity of nigral dopaminergic neurons through the canonical DREADD receptor hM4Di .

Molecular Mechanism

This compound is a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . It activates neurons expressing hM3Dq DREADDS and inhibits activity in neurons expressing hM4Di .

Temporal Effects in Laboratory Settings

This compound shows superior brain penetration and long-lasting presence . It is effective at latest 15 min after intraperitoneal injection .

Dosage Effects in Animal Models

In males, 1 mg.kg -1 of this compound strongly increased nigral neurons activity in control animals, indicative of a significant off-target effect. Reducing the dose to 0.5 mg.kg -1 circumvented this unspecific effect, while activated the inhibitory DREADDs and selectively reduced nigral neurons firing .

Metabolic Pathways

This compound does not undergo back metabolism to clozapine . This makes it an alternative to CNO for in vivo studies in which metabolic conversion of CNO to clozapine is an issue .

Transport and Distribution

This compound has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This suggests that it is effectively transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes:: The chemical structure of DREADD Agonist 21 (C21) consists of an 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine core. While specific synthetic routes are not widely disclosed, it is typically prepared through multi-step organic synthesis.

Reaction Conditions:: The exact reaction conditions for synthesizing C21 remain proprietary. researchers typically employ standard organic chemistry techniques, including coupling reactions, cyclizations, and functional group manipulations.

Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. As of now, its primary use is in research laboratories.

Chemical Reactions Analysis

Reactivity:: DREADD Agonist 21 does not activate wild-type human M3 receptors (hM3), making it highly selective for DREADDs. It exhibits an EC50 of 1.7 nM for hM3Dq, with no significant activity on hM3 receptors. Notably, its selectivity is 3.5-fold higher than H1 receptors, 40-fold higher than 5HT2A receptors, and 100-fold higher than 5HT2C receptors .

Common Reagents and Conditions:: Given its proprietary nature, specific reagents and conditions used in C21 synthesis are not publicly available. standard organic chemistry reagents (e.g., Grignard reagents, protecting groups, and catalysts) likely play a role.

Major Products:: The primary product of C21 synthesis is the compound itself—this compound. No significant byproducts are reported.

Scientific Research Applications

DREADD Agonist 21 has revolutionized neuroscience research by enabling precise control over neuronal activity. Its applications include:

    Behavioral Studies: Researchers use C21 to modulate neural circuits and study behavior in animal models.

    Neuropharmacology: Investigating receptor function and signaling pathways.

    Drug Screening: Assessing potential therapeutic compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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